6-Methylpyridine-2-carbaldehyde oxime

Descripción general

Descripción

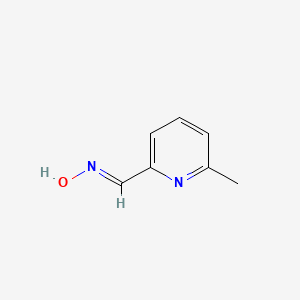

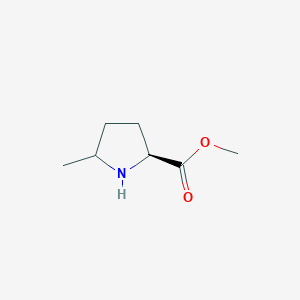

6-Methylpyridine-2-carbaldehyde oxime is a chemical compound with the molecular formula C7H8N2O . It contains a total of 18 bonds, including 10 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 nitroso group (aliphatic) .

Molecular Structure Analysis

The molecular structure of 6-Methylpyridine-2-carbaldehyde oxime includes a six-membered ring, a secondary amine (aliphatic), and a nitroso group (aliphatic) . It contains a total of 18 atoms: 8 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Aplicaciones Científicas De Investigación

Synthesis of Anticonvulsant Compounds

6-Methylpyridine-2-carboxaldehyde has been utilized in the synthesis of 1-(10-cyano- and -10-bromo-5H-dibenzo[a,d]cyclohepten-5-yl)-4-[(arylmethylene)amino]piperazines . These compounds exhibit significant anticonvulsant properties , which are crucial for the development of new medications to treat epilepsy and other seizure disorders .

Organic Synthesis Reactions

This chemical serves as a precursor in organic synthesis reactions, particularly in the production of 1-(6-methyl-pyridin-2-yl)-hexan-1-one . The reaction requires pent-1-ene, 2-amino-3-picoline, and catalysts like (Ph3P)3RhCl and Cp2ZrCl2, and is conducted at a temperature of 100°C .

Antineoplastic Potential

Research has indicated that new transition metal complexes of 6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone show promising antineoplastic activity . This suggests potential applications in developing treatments for various forms of cancer .

Mecanismo De Acción

While the specific mechanism of action for 6-Methylpyridine-2-carbaldehyde oxime is not provided, oximes such as pralidoxime are typically used in cases of organophosphate poisoning . They bind to the other half of the active site of the acetylcholinesterase enzyme and displace the phosphate from the serine residue .

Safety and Hazards

6-Methylpyridine-2-carbaldehyde oxime is classified under the GHS07 hazard class, with the signal word "Warning" . It has hazard statements H319, and precautionary statements P264, P280, P305 + P351 + P338, and P337 + P313 . It’s classified as an Eye Irritant (category 2) and is stored under storage class code 11, which denotes combustible solids .

Propiedades

IUPAC Name |

(NE)-N-[(6-methylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6-3-2-4-7(9-6)5-8-10/h2-5,10H,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKGFMHISSQNRL-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpyridine-2-carbaldehyde oxime | |

CAS RN |

1195-40-0 | |

| Record name | 6-Methylpyridine-2-carbaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC403814 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylpyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-oxo-, methyl ester, (1S)- (9CI)](/img/no-structure.png)

![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)